alpha-Thujone

Vue d'ensemble

Description

Alpha-Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It is best known as a chemical compound in the spirit absinthe .

Synthesis Analysis

The synthesis of this compound relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .Molecular Structure Analysis

This compound is a ketone and a monoterpene that occurs predominantly in two diastereomeric forms: (−)-alpha-Thujone and (+)-beta-Thujone . Its IUPAC name is (1S,4R,5R)-4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one .Chemical Reactions Analysis

The short synthesis of this compound relies on the functionalization of the readily available dimethylfulvene . Since d6-acetone can be used as a starting material, the route developed allows for the facile incorporation of isotopic labels which are required for detecting and quantifying trace amounts via GC/MS analysis .Physical And Chemical Properties Analysis

This compound has a molar mass of 152.237 g·mol −1 . Its density is 0.9116 g/cm 3 . It has a boiling point of 203 °C (397 °F; 476 K) . Its solubility in water is 407 mg/L .Applications De Recherche Scientifique

Effets neurotoxiques

L'alpha-thujone est connue pour ses effets neurotoxiques. Elle agit comme un modulateur sur le canal chlorure dépendant du GABA, où elle est environ deux à trois fois plus puissante que l'isomère bêta .

Génotoxicité et propriétés cancérigènes

Sur la base principalement d'expériences in vitro, la génotoxicité et les propriétés cancérigènes des thujones ont été détectées. Cependant, ces effets semblent être fortement dépendants de la dose .

Effets antimutagènes et immunomodulateurs

En plus de sa génotoxicité, l'this compound présente également des effets antimutagènes et immunomodulateurs .

Activités antidiabétiques

Les données sur les activités antidiabétiques des thujones suggèrent de nouvelles façons de les utiliser .

Activités antimicrobiennes

L'this compound s'est avérée posséder des propriétés antimicrobiennes .

Propriétés anticancéreuses

Une étude in vitro récente a démontré des effets prometteurs de l'this compound contre les cellules de glioblastome. Il a été constaté qu'elle inhibait la prolifération des cellules carcinomateuses et agissait comme un pro-apoptotique, vraisemblablement par l'induction du stress oxydatif dans les cellules GBM .

Activité antifongique

L'this compound présente une activité antifongique contre Fusarium graminearum, un champignon qui provoque diverses maladies des céréales. Elle induit un stress oxydatif, une apoptose et des altérations épigénétiques dans le champignon, et réduit sa synthèse de toxines .

Effet antitumorigenèse

L'this compound, présente dans l'huile essentielle de Thuja occidentalis, présente un puissant effet antitumorigenèse .

Chacune de ces applications représente un domaine de recherche unique pour l'this compound. Il est important de noter que les effets de l'this compound peuvent être dépendants de la dose et que des études systématiques supplémentaires du point de vue biologique des plantes, toxicologique et pharmacocinétique seraient nécessaires pour optimiser l'utilisation en toute sécurité des préparations contenant de la thujone .

Mécanisme D'action

Target of Action

Alpha-Thujone primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By modulating the GABA receptor, this compound can influence neuronal excitability .

Mode of Action

This compound acts as a competitive antagonist of the GABA receptor . This means it competes with GABA for the same binding site on the receptor. When this compound binds to the receptor, it prevents GABA from exerting its inhibitory effect, leading to increased neuronal excitability . This compound is roughly two to three times as potent as the beta isomer in this modulatory role .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By antagonizing the GABA receptor, this compound disrupts the normal flow of chloride ions through the channel, leading to a decrease in the inhibitory effect of GABA. This results in increased neuronal activity and can lead to neurotoxic effects .

Pharmacokinetics

This compound is quickly metabolized in vitro by mouse liver microsomes with NADPH (cytochrome P450), forming 7-hydroxy-alpha-thujone as the major product . The major 7-hydroxy metabolite attains much higher brain levels than this compound but is less toxic to mice and Drosophila and less potent in the binding assay . The other metabolites assayed are also detoxification products .

Result of Action

The primary result of this compound’s action is neurotoxicity . This is due to its antagonistic effect on the GABA receptor, which leads to increased neuronal excitability. In addition to its neurotoxic effects, this compound has also been associated with genotoxicity and carcinogenic properties, as well as antimutagenic and immune-modulatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species . Further systematic studies from the plant biological, toxicological, and pharmacokinetic points of view would be necessary to optimize the safe use of thujone-containing preparations .

Safety and Hazards

Thujone has been regarded as a severe neurotoxicant since the 1800s . The best known neurotoxic effects are connected to the GABA-gated chloride channel, where alpha-Thujone is a modulator roughly two to three times as potent as the beta isomer . Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of thujones have also been detected in parallel with antimutagenic and immune-modulatory effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Alpha-Thujone interacts with various biomolecules, most notably the GABA-gated chloride channel, where it acts as a modulator . It is roughly two to three times as potent as the β isomer . In addition to this, genotoxicity and carcinogenic properties of thujones have been detected, along with antimutagenic and immune-modulatory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the GABA-gated chloride channel . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the GABA-gated chloride channel . It acts as a competitive antagonist, inhibiting GABA receptor activation . This interaction is specific to this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. From 30 to 45 mg/kg, mice experience muscle spasms in the legs, which progress to general convulsions until death or recovery .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of thujone begins with the formation of geranyl diphosphate (GPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP), catalyzed by the enzyme geranyl diphosphate synthase .

Propriétés

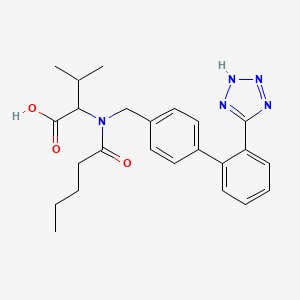

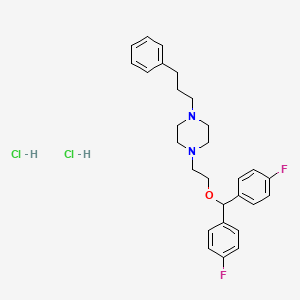

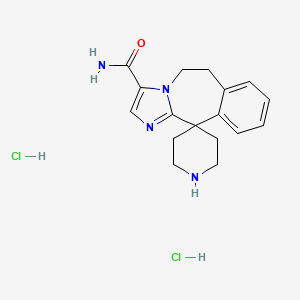

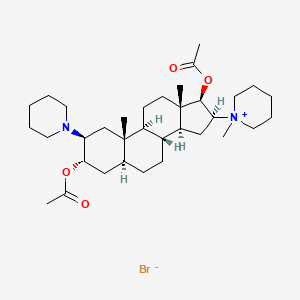

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Thujone can be achieved through a multistep process involving starting materials such as (+)-3-carene and acetic anhydride. The reaction involves the conversion of (+)-3-carene to (+)-3-isothujone, which is then oxidized to alpha-Thujone. The synthesis pathway involves several steps, including isomerization, acetylation, and oxidation.", "Starting Materials": [ "(+)-3-carene", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Isomerization of (+)-3-carene to (+)-3-isothujone", "The reaction is carried out by treating (+)-3-carene with acetic anhydride in the presence of sulfuric acid. The reaction mixture is heated at 80-90°C for several hours to yield (+)-3-isothujone.", "Step 2: Acetylation of (+)-3-isothujone", "The (+)-3-isothujone is then acetylated by reacting it with acetic anhydride in the presence of sodium acetate. The reaction mixture is heated at 70-80°C for several hours to yield the acetylated product.", "Step 3: Oxidation of the acetylated product to alpha-Thujone", "The acetylated product is then oxidized by treating it with sodium hydroxide and chloroform in methanol. The reaction mixture is stirred at room temperature for several hours to yield alpha-Thujone." ] } | |

Numéro CAS |

546-80-5 |

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |

Clé InChI |

USMNOWBWPHYOEA-OYNCUSHFSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |

SMILES |

CC1C2CC2(CC1=O)C(C)C |

SMILES canonique |

CC1C2CC2(CC1=O)C(C)C |

Apparence |

Solid powder |

Point d'ébullition |

200.00 to 201.00 °C. @ 760.00 mm Hg |

melting_point |

< 25 °C |

Autres numéros CAS |

1125-12-8 546-80-5 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |

Pression de vapeur |

0.41 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Alpha-Thujone primarily acts as a modulator of the gamma-aminobutyric acid type A (GABA(A)) receptor. [, ] It exerts its effects by interacting with this receptor, which is responsible for mediating inhibitory neurotransmission in the central nervous system.

A: this compound acts as a noncompetitive antagonist of the GABA(A) receptor. [, ] It binds to a site distinct from the GABA binding site and inhibits the receptor's function, leading to reduced chloride ion influx and neuronal hyperpolarization. []

A: Inhibition of the GABA(A) receptor by this compound can lead to a range of neurological effects, including convulsions, seizures, and other excitatory responses. [, , ] The specific effects and their severity depend on factors such as dose, route of administration, and individual susceptibility.

A: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol. []

A: Spectroscopic data, particularly (1)H and (13)C NMR, are crucial for characterizing this compound and its metabolites. X-ray crystallography has also been utilized to confirm the structure of synthesized derivatives. []

ANone: While specific material compatibility information isn't extensively detailed in the provided research, this compound, like many organic compounds, should be handled with standard laboratory precautions. This includes using appropriate glassware, avoiding incompatible materials, and storing it properly to prevent degradation.

A: this compound is known to be rapidly metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] This suggests it may have limited stability in biological systems. Further research is needed to fully characterize its stability under various conditions.

ANone: The provided research focuses on this compound as a bioactive compound, not as a catalyst. Therefore, information regarding its catalytic properties is not available in the context of these studies.

A: Yes, researchers have used molecular docking studies to investigate the interactions of this compound and its metabolites with the GABA(A) receptor. [, ] These simulations can provide insights into binding affinities and potential mechanisms of action.

A: While not explicitly mentioned for this compound, QSAR models have been developed for related insecticides targeting the GABA(A) receptor. [] Such models can be useful in predicting the activity of novel compounds and guiding the design of safer and more effective insecticides.

A: Research suggests that even minor structural modifications of this compound can significantly alter its potency and selectivity for the GABA(A) receptor. [, ] For example, hydroxylation at different positions of the thujone molecule can lead to metabolites with reduced toxicity and binding affinity. []

A: Studies on related monoterpenoids indicate that factors such as degrees of saturation, types of functional groups, hydrophobicity, and vapor pressure can influence their toxicity to insects. [] Further research is needed to fully elucidate the SAR of this compound and optimize its insecticidal properties.

A: this compound is known to be rapidly absorbed and metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] The major metabolite identified is 7-hydroxy-alpha-thujone, with other hydroxylated and dehydro derivatives also detected. [, ] Excretion pathways are not fully elucidated but likely involve both urinary and fecal routes.

ANone: Researchers have utilized a range of in vitro assays, including:

- Binding assays: Measuring this compound's ability to displace radioligands from the GABA(A) receptor to determine its binding affinity. [, ]

- Electrophysiology: Examining the effects of this compound on GABA-induced currents in neurons to assess its impact on receptor function. []

- Cytotoxicity assays: Evaluating the toxic effects of this compound on various cell lines, including cancer cells and normal cells, to determine its safety profile. [, , ]

- Antimicrobial assays: Testing the ability of this compound to inhibit the growth of various bacteria and fungi to assess its potential as an antimicrobial agent. [, , , ]

A: Mice and Drosophila melanogaster (fruit fly) are among the animal models used to investigate the toxicological and pharmacological effects of this compound. [, ]

ANone: The provided research doesn't delve into specific drug delivery strategies for this compound. Given its volatility and potential for toxicity, targeted delivery approaches would be crucial for any potential therapeutic applications.

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique used to analyze this compound and its metabolites. [, , ] This technique allows for the separation, identification, and quantification of individual components in complex mixtures, such as essential oils.

ANone: The provided research does not focus extensively on the environmental fate and ecotoxicological effects of this compound. Further research is needed to evaluate its potential impact on ecosystems and develop strategies for its sustainable use and disposal.

ANone: While not explicitly discussed, validating analytical methods used to characterize and quantify this compound is crucial to ensure accurate, reliable, and reproducible results. This typically involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness of the chosen analytical method.

A: The research underscores the importance of controlling the levels of this compound in herbal medicines and food additives to ensure consumer safety. [] Implementing robust quality control measures during the production, processing, and distribution of products containing this compound is essential to minimize potential health risks.

ANone: The provided research focuses primarily on this compound's interactions with the GABA(A) receptor and its toxicological profile. Detailed information regarding its immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability is not extensively addressed within these studies.

A: The research highlights the importance of analytical techniques like GC-MS [, , ] and molecular modeling [, ] in studying this compound. Access to these tools and expertise in natural product chemistry, pharmacology, and toxicology is essential for advancing research in this field.

A: this compound has a long and controversial history, primarily due to its presence in absinthe. [] In the late 19th and early 20th centuries, absinthe consumption was linked to various neurological disturbances, leading to its ban in many countries. [] While modern research suggests that controlled doses of this compound may pose minimal risk, its historical association with absinthe continues to shape its perception.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.